![molecular formula C10H7NS B576181 5,9-Methanocycloocta[d][1,3]thiazole CAS No. 162873-26-9](/img/structure/B576181.png)
5,9-Methanocycloocta[d][1,3]thiazole
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Overview
Description
5,9-Methanocycloocta[d][1,3]thiazole, also known as this compound, is a useful research compound. Its molecular formula is C10H7NS and its molecular weight is 173.233. The purity is usually 95%.
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Q & A
Q. Basic: What synthetic methodologies are effective for constructing the 1,3-thiazole core in complex bicyclic systems?
The synthesis of 1,3-thiazole derivatives often involves cyclization reactions, lithiation strategies, or multi-step condensation. Key approaches include:
- Cyclization of bromoalkylthio precursors : Bromoalkylthiopyrimidin-6-ones undergo cyclization to form thiazoles, though thiazines (n=3) are less stable and may rearrange to thiazoles (n=2) under thermal conditions .
- H-/Br-lithiation reactions : Lithiation at specific positions of 1,3-thiazole enables functionalization, such as introducing chloromethyl or aldehyde-protected groups (e.g., 2-(1,3-dioxolan-2-yl)-5-(chlormethyl)-1,3-thiazole) .
- Multi-step condensation : Reactions between thiazole intermediates and aldehydes yield benzylidene-thiazole derivatives, with microwave-assisted synthesis improving efficiency .
Q. Basic: How do researchers validate the structural integrity of synthesized thiazole derivatives?
Structural validation employs a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolves complex bicyclic frameworks (e.g., 3,5-diiodo-1,2,4-thiadiazole) and confirms stereochemistry .
- High-resolution mass spectrometry (HRMS) : Determines molecular formulas with <5 ppm error, critical for novel derivatives .
- 2D NMR (COSY, HSQC) : Maps coupling patterns in fused-ring systems, distinguishing between regioisomers .
Q. Advanced: What strategies resolve contradictions in stability data between thiazoles and thiazines?
Thiazines are thermodynamically less stable than thiazoles due to ring strain and electronic factors. Methodologies to assess stability include:
- Thermal gravimetric analysis (TGA) : Quantifies decomposition temperatures (e.g., thiazines degrade 20–30°C earlier than thiazoles) .
- Kinetic studies : Monitor rearrangement rates (e.g., pyridine[2,1-b][1,3]thiazines → thiazoles) via HPLC or in situ NMR .
- Computational modeling : DFT calculations compare ring strain energies and transition states .
Q. Advanced: How do substituents at positions 2 and 4 of the 1,3-thiazole ring modulate biological activity?
Structure-activity relationship (SAR) insights :
Position | Substituent | Biological Impact | Reference |
---|---|---|---|
2 | NO₂ (electron-withdrawing) | Enhances antimicrobial activity by 30–50% vs. H | |
4 | Chloromethyl | Improves antiproliferative activity (IC₅₀: 8 µM in MCF7) | |
2/4 | Aryl groups (e.g., 3,4,5-trimethoxyphenyl) | Increases apoptosis in Jurkat cells via TNF-α modulation |
Methodological note : Combinatorial libraries and dose-response assays (e.g., MTT) are used to map substituent effects .
Q. Advanced: What computational tools predict ligand-receptor interactions for thiazole-based therapeutics?
- Molecular docking : Predicts binding modes (e.g., pyridyl-thiazoles with interleukin-10 receptors) and identifies hydrogen-bonding interactions .
- Molecular dynamics (MD) simulations : Assesses binding stability over 100-ns trajectories (e.g., thiazole-AChE complexes for Alzheimer’s research) .
- QSAR models : Correlates substituent hydrophobicity (LogP) with cytotoxicity (R² > 0.85 in HT-29 cells) .
Q. Advanced: How are immunomodulatory effects of thiazole derivatives evaluated in oncology research?
- Cytokine profiling : ELISA quantifies interleukin-10 (IL-10) and TNF-α levels in macrophage co-cultures with cancer cells .
- Flow cytometry : Measures apoptosis/necrosis ratios (e.g., Annexin V/PI staining in Jurkat cells treated with pyridyl-thiazoles) .
- Transcriptomic analysis : RNA-seq identifies Wnt/β-catenin pathway activation, linking immunomodulation to antiproliferative effects .
Q. Basic: What are the challenges in optimizing reaction yields for thiazole cyclization?
- Side reactions : Competing thiazine formation requires strict temperature control (<60°C) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may require scavengers for byproduct removal .
- Catalyst optimization : Pd/Cu systems improve cross-coupling efficiency in halogenated thiazoles (e.g., 3,5-diiodo-1,2,4-thiadiazole) .
Q. Advanced: How do halogen substituents (e.g., Br, Cl) influence the bioactivity of thiazole derivatives?
- Antimicrobial activity : Bromine at position 3 (e.g., 2-(3-bromophenyl)-4-(chlormethyl)-1,3-thiazole) enhances Gram-negative bacterial inhibition (MIC: 4 µg/mL vs. E. coli) .
- Anticancer selectivity : Chloromethyl groups reduce toxicity in macrophages (J774A.1 viability >80% at 10 µM) while maintaining efficacy in cancer cells .
- Metabolic stability : Halogens slow hepatic clearance (t₁/₂ increased by 2× in microsomal assays) .
Q. Advanced: What methodologies assess the environmental stability of thiazole derivatives?
- Photodegradation studies : HPLC tracks decomposition under UV light (λ = 254 nm) .
- Hydrolytic stability assays : pH-dependent degradation (e.g., thiazole ring cleavage at pH >10) .
- Ecotoxicity models : Daphnia magna assays evaluate aquatic toxicity (LC₅₀: >100 mg/L for most derivatives) .
Q. Advanced: How are fused thiazolo-triazole systems (e.g., thiazolo[3,2-b][1,2,4]triazol-6(5H)-one) synthesized and characterized?
- Multi-step heterocyclization : Combines thiazole and triazole precursors via Vilsmeier–Haack reactions or cyclocondensation .
- X-ray diffraction : Confirms Z/E configurations of benzylidene groups in fused systems .
- In vitro screening : Targets kinase inhibition (e.g., EGFR IC₅₀: 0.9 µM for methoxy-substituted derivatives) .
Properties
CAS No. |
162873-26-9 |
---|---|
Molecular Formula |
C10H7NS |
Molecular Weight |
173.233 |
InChI |
InChI=1S/C10H7NS/c1-2-7-4-8(3-1)10-9(5-7)11-6-12-10/h1-3,5-6H,4H2 |
InChI Key |
JEZKRZHVOLJEGD-UHFFFAOYSA-N |
SMILES |
C1C2=C3C(=CC1=CC=C2)N=CS3 |
Synonyms |
5,9-Methanocyclooctathiazole(9CI) |
Origin of Product |
United States |
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